molecular formula C17H19F2N3O B7189471 N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide

N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide

Cat. No.: B7189471
M. Wt: 319.35 g/mol
InChI Key: WIPMLMLIKXSIFW-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with a difluoroethyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoroethylamine.

    Coupling with Isoquinoline: The final step involves coupling the piperidine derivative with an isoquinoline carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially forming alcohol derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoroethyl group can enhance the binding affinity and selectivity towards these targets. The isoquinoline moiety may play a role in modulating the activity of the compound by interacting with different pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2-difluoroethyl)piperidin-4-yl]benzamide
  • N-[1-(2,2-difluoroethyl)piperidin-4-yl]quinoline-5-carboxamide

Uniqueness

N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide is unique due to the presence of both the difluoroethyl group and the isoquinoline moiety. This combination can result in distinct pharmacological properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-16(19)11-22-8-5-13(6-9-22)21-17(23)15-3-1-2-12-10-20-7-4-14(12)15/h1-4,7,10,13,16H,5-6,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMLMLIKXSIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC3=C2C=CN=C3)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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